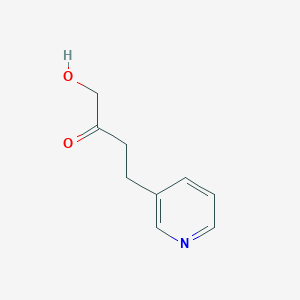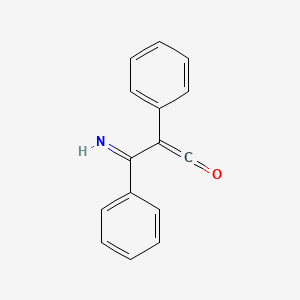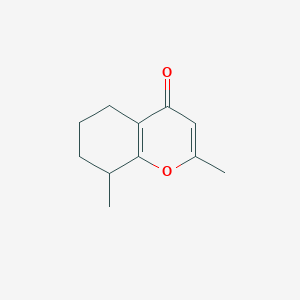![molecular formula C28H35FN2 B14240021 3-(3'-Fluoro-4'-hexyl[1,1'-biphenyl]-4-yl)-6-hexylpyridazine CAS No. 566943-42-8](/img/structure/B14240021.png)
3-(3'-Fluoro-4'-hexyl[1,1'-biphenyl]-4-yl)-6-hexylpyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3’-Fluoro-4’-hexyl[1,1’-biphenyl]-4-yl)-6-hexylpyridazine is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a fluorine atom and hexyl groups attached to the biphenyl and pyridazine rings. The unique structural features of this compound make it an interesting subject for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3’-Fluoro-4’-hexyl[1,1’-biphenyl]-4-yl)-6-hexylpyridazine typically involves multiple steps, including the formation of the biphenyl core, introduction of the fluorine atom, and attachment of the hexyl groups. Common synthetic routes may include:
Formation of Biphenyl Core: This can be achieved through Suzuki coupling reactions, where a halogenated biphenyl precursor reacts with a boronic acid derivative in the presence of a palladium catalyst.
Introduction of Fluorine Atom: Fluorination can be carried out using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of Hexyl Groups: Alkylation reactions using hexyl halides in the presence of a strong base like sodium hydride or potassium tert-butoxide can introduce hexyl groups to the biphenyl and pyridazine rings.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-(3’-Fluoro-4’-hexyl[1,1’-biphenyl]-4-yl)-6-hexylpyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert double bonds or carbonyl groups to single bonds or alcohols, respectively.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents to the aromatic rings. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Bromine (Br₂), chlorine (Cl₂), nitric acid (HNO₃)
Major Products Formed
Oxidation: Hydroxylated or carbonylated derivatives
Reduction: Reduced biphenyl or pyridazine derivatives
Substitution: Halogenated or nitrated biphenyl derivatives
科学的研究の応用
3-(3’-Fluoro-4’-hexyl[1,1’-biphenyl]-4-yl)-6-hexylpyridazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers, due to its unique structural properties.
作用機序
The mechanism of action of 3-(3’-Fluoro-4’-hexyl[1,1’-biphenyl]-4-yl)-6-hexylpyridazine involves its interaction with specific molecular targets and pathways. The fluorine atom and hexyl groups can influence the compound’s binding affinity and selectivity towards its targets. Potential molecular targets may include enzymes, receptors, or ion channels, where the compound can modulate their activity through binding interactions.
類似化合物との比較
Similar Compounds
- 3’-Fluoro-4’-hexyloxy-biphenyl-4-carboxylic acid
- 2-Fluoro-4-hexyl-biphenyl
- 4’-Fluoro-[1,1’-biphenyl]-3,4,5-triol
Uniqueness
3-(3’-Fluoro-4’-hexyl[1,1’-biphenyl]-4-yl)-6-hexylpyridazine stands out due to its unique combination of fluorine and hexyl groups attached to both the biphenyl and pyridazine rings. This structural arrangement imparts distinct physicochemical properties, such as enhanced lipophilicity and potential biological activity, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
566943-42-8 |
|---|---|
分子式 |
C28H35FN2 |
分子量 |
418.6 g/mol |
IUPAC名 |
3-[4-(3-fluoro-4-hexylphenyl)phenyl]-6-hexylpyridazine |
InChI |
InChI=1S/C28H35FN2/c1-3-5-7-9-11-23-15-18-25(21-27(23)29)22-13-16-24(17-14-22)28-20-19-26(30-31-28)12-10-8-6-4-2/h13-21H,3-12H2,1-2H3 |
InChIキー |
YMJAAFLDGVJYCU-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1=C(C=C(C=C1)C2=CC=C(C=C2)C3=NN=C(C=C3)CCCCCC)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


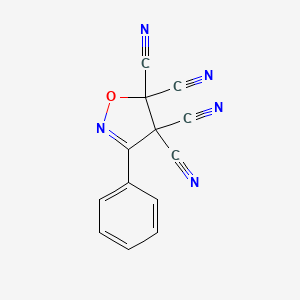

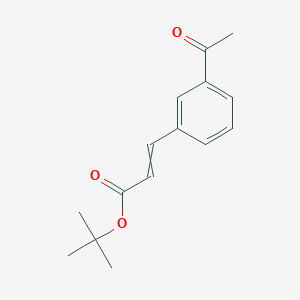

![1,5,6-Triamino-2-(cyanomethyl)thieno[2,3-C]isoquinoline-7-carbonitrile](/img/structure/B14239964.png)
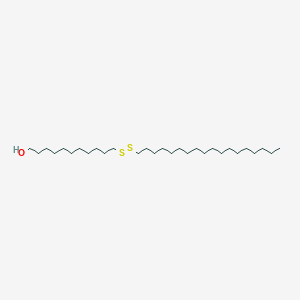
![3-[4-(Diethylamino)phenyl]-2-hydroxy-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B14239968.png)
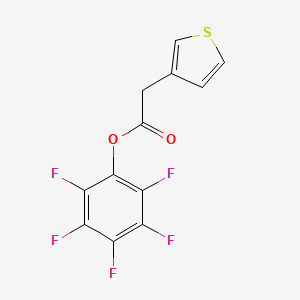
![Piperidine, 2-methyl-5-methylene-1-[(4-methylphenyl)sulfonyl]-, (2S)-](/img/structure/B14239974.png)

